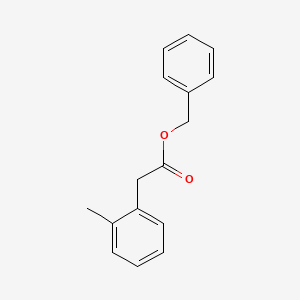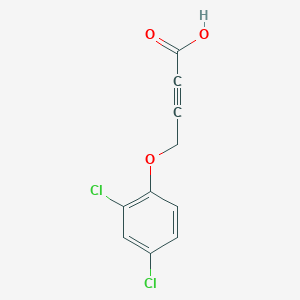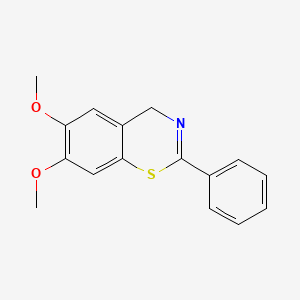
Acetic acid, chloro-, 1-ester with N-(2,3,5,8-tetrahydro-1-hydroxy-9-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-1H-pyrrolo(1,2-a)indol-2-yl)acetamide carbamate (ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, chloro-, 1-ester with N-(2,3,5,8-tetrahydro-1-hydroxy-9-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-1H-pyrrolo(1,2-a)indol-2-yl)acetamide carbamate (ester) is a complex organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by its intricate molecular structure, which includes multiple functional groups such as esters, amides, and carbamates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The general synthetic route may include:
Esterification: The initial step involves the esterification of acetic acid with a suitable alcohol in the presence of an acid catalyst.
Chlorination: The ester is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus trichloride.
Amidation: The chlorinated ester undergoes amidation with N-(2,3,5,8-tetrahydro-1-hydroxy-9-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-1H-pyrrolo(1,2-a)indol-2-yl)acetamide in the presence of a base.
Carbamate Formation: Finally, the compound is treated with a carbamoylating agent to form the desired carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the molecule can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Corresponding substituted products with amines or thiols.
科学研究应用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The ester and carbamate groups may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Acetic acid, chloro-, 1-ester with N-(2,3,5,8-tetrahydro-1-hydroxy-9-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-1H-pyrrolo(1,2-a)indol-2-yl)acetamide: Similar structure but without the carbamate group.
Acetic acid, chloro-, 1-ester with N-(2,3,5,8-tetrahydro-1-hydroxy-9-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-1H-pyrrolo(1,2-a)indol-2-yl)acetamide carbamate: Similar structure but with different substituents.
Uniqueness
The presence of multiple functional groups, including esters, amides, and carbamates, makes this compound unique
属性
CAS 编号 |
25998-08-7 |
|---|---|
分子式 |
C19H20ClN3O8 |
分子量 |
453.8 g/mol |
IUPAC 名称 |
[2-acetamido-4-(carbamoyloxymethyl)-6-methoxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl] 2-chloroacetate |
InChI |
InChI=1S/C19H20ClN3O8/c1-7-15(26)14-12(16(27)17(7)29-3)9(6-30-19(21)28)13-18(31-11(25)4-20)10(5-23(13)14)22-8(2)24/h10,18H,4-6H2,1-3H3,(H2,21,28)(H,22,24) |
InChI 键 |
QQFIGIHRZNOFMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC(C(C3=C2COC(=O)N)OC(=O)CCl)NC(=O)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


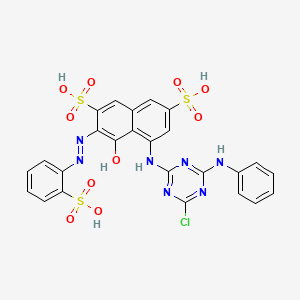
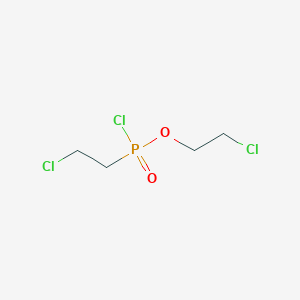
![Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide](/img/structure/B14693332.png)
![1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14693342.png)
![2,2,4,4-Tetramethylbicyclo[1.1.0]butane](/img/structure/B14693346.png)

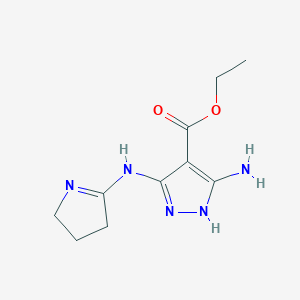
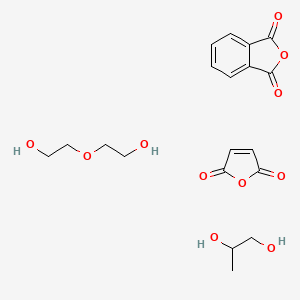
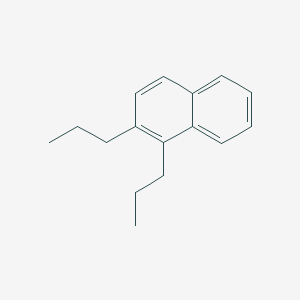
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14693375.png)
